(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide
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Description
(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.314. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Hydrazones, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have been synthesized and characterized by spectroscopic methods and single-crystal X-ray diffraction. Molecular docking studies between similar compounds and proteins suggest potential anti-diabetic properties (Karrouchi et al., 2021). These findings highlight the potential of (E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide in drug discovery and molecular interaction studies.
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial efficacy. For instance, derivatives like (22E)-N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide have shown antimicrobial activity against gram-positive and gram-negative bacteria (Amr et al., 2016). This suggests the potential application of our compound of interest in developing new antimicrobial agents.
Nonlinear Optical Properties
Research on hydrazones, such as the synthesis and characterization of hydrazones for their third-order nonlinear optical properties, indicates potential applications in optical device technologies like optical limiters and optical switches (Naseema et al., 2010). This opens avenues for the use of this compound in the development of materials for nonlinear optics.
Anticancer and Enzyme Inhibition
Studies on novel heterocyclic compounds derived from similar hydrazide structures have demonstrated significant lipase and α-glucosidase inhibition, suggesting potential applications in treating conditions like obesity and diabetes (Bekircan et al., 2015). Additionally, some derivatives have been evaluated for their anticancer activity, providing a foundation for exploring this compound in cancer research.
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-2-3-5-15(11)22-10-16(21)18-17-9-12-6-7-13(19)8-14(12)20/h2-9,19-20H,10H2,1H3,(H,18,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHVFOSISSQEIS-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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